molecular formula C14H13BrN2O B12562581 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide CAS No. 164580-35-2

4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide

Cat. No.: B12562581
CAS No.: 164580-35-2
M. Wt: 305.17 g/mol
InChI Key: FEGIMFOWOVRIQC-UHFFFAOYSA-M
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Description

4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with 4-methoxybenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in water, or sodium thiolate in ethanol.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions and reagents used.

    Reduction: The major products can include primary or secondary amines.

    Substitution: The major products can include substituted pyridinium salts with different functional groups replacing the bromide ion.

Scientific Research Applications

4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ion play crucial roles in binding to these targets, leading to changes in their activity and function. The compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)pyridin-1-ium bromide
  • 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
  • 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol

Uniqueness

4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the methoxyphenyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

164580-35-2

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyridin-1-ium-4-carbonitrile;bromide

InChI

InChI=1S/C14H13N2O.BrH/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16;/h2-9H,11H2,1H3;1H/q+1;/p-1

InChI Key

FEGIMFOWOVRIQC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C#N.[Br-]

Origin of Product

United States

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